

3-(Methylsulfonyl)pyrrolidine CAS number and molecular weight

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Compound of Interest

Compound Name: 3-(Methylsulfonyl)pyrrolidine

Cat. No.: B1307419

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Technical Guide: 3-(Methylsulfonyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(Methylsulfonyl)pyrrolidine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical properties, including CAS numbers and molecular weights for its various forms, and presents representative experimental protocols for its synthesis, purification, and analysis.

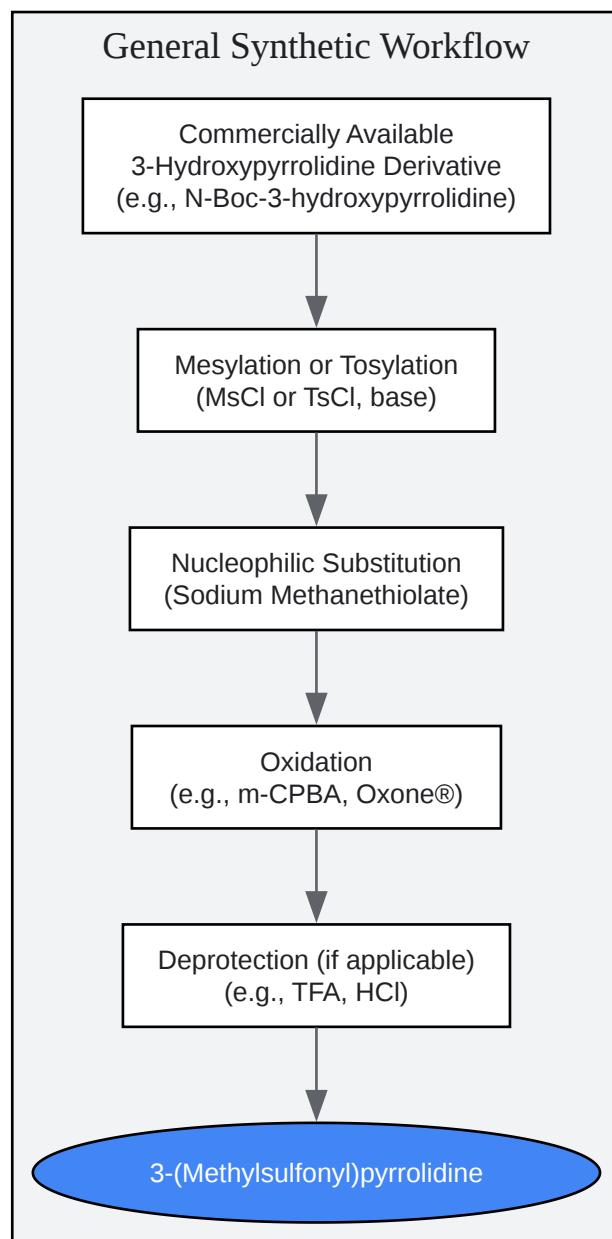
Core Compound Data

3-(Methylsulfonyl)pyrrolidine is a versatile building block available in racemic and enantiomerically pure forms, as well as a hydrochloride salt. Each form has distinct identifiers and properties crucial for accurate sourcing and application in research and development.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
3-(Methylsulfonyl)pyrrolidine (racemic)	433980-62-2	C ₅ H ₁₁ NO ₂ S	149.21
(R)-3-(Methylsulfonyl)pyrrolidine	1234576-84-1	C ₅ H ₁₁ NO ₂ S	149.21
(S)-3-(Methylsulfonyl)pyrrolidine	290328-57-3	C ₅ H ₁₁ NO ₂ S	149.21
3-(Methylsulfonyl)pyrrolidine Hydrochloride	1215368-15-2	C ₅ H ₁₂ CINO ₂ S	185.67

Synthesis and Purification Protocols

While a specific, detailed synthesis protocol for **3-(methylsulfonyl)pyrrolidine** is not readily available in peer-reviewed literature, a general and representative synthetic workflow can be proposed based on established methods for analogous 3-substituted pyrrolidines. The following diagram illustrates a potential synthetic pathway.



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Caption: A potential synthetic route to **3-(methylsulfonyl)pyrrolidine**.

Representative Synthesis Protocol

This protocol is adapted from general procedures for the synthesis of analogous compounds.

Step 1: Mesylation of N-Boc-3-hydroxypyrrolidine

- Dissolve N-Boc-3-hydroxypyrrolidine in a suitable aprotic solvent (e.g., dichloromethane) and cool the solution to 0 °C in an ice bath.
- Add a base, such as triethylamine or pyridine, to the solution.
- Slowly add methanesulfonyl chloride (MsCl) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated product.

Step 2: Nucleophilic Substitution with Sodium Methanethiolate

- Dissolve the crude mesylated intermediate in a polar aprotic solvent such as dimethylformamide (DMF).
- Add sodium methanethiolate (NaSMe) to the solution and stir the mixture at room temperature or with gentle heating.
- Monitor the reaction by TLC until the starting material is consumed.
- Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude N-Boc-3-(methylthio)pyrrolidine.

Step 3: Oxidation to the Sulfone

- Dissolve the crude thioether in a solvent such as dichloromethane or methanol.

- Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®), portion-wise at 0 °C.
- Allow the reaction to stir at room temperature until the oxidation is complete as indicated by TLC.
- Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).
- Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to give the crude **N-Boc-3-(methylsulfonyl)pyrrolidine**.

Step 4: Deprotection

- Dissolve the N-Boc protected sulfone in a suitable solvent like dichloromethane or dioxane.
- Add a strong acid such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.
- Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
- Concentrate the reaction mixture under reduced pressure. If the hydrochloride salt is desired, trituration with diethyl ether may be necessary to induce precipitation.

Purification Protocol

Purification of the final product can be achieved through several methods, depending on the nature of the impurities.

- Distillation: For the free base, which is a liquid at room temperature, vacuum distillation can be an effective purification method.
- Column Chromatography: Silica gel column chromatography is a standard method for purifying the protected intermediates and the final product. A gradient of ethyl acetate in hexanes is a common eluent system.
- Recrystallization: If the hydrochloride salt is a solid, recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) can be used to obtain a highly pure product.

Analytical Characterization

Accurate characterization of **3-(methylsulfonyl)pyrrolidine** is essential for its use in research and drug development. The primary analytical techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure and assess the purity of the compound. The chemical shifts will vary depending on the solvent and whether the compound is in its free base or salt form.

Representative ¹H NMR Data (Predicted):

- CH₃-SO₂: A singlet peak is expected around 2.9-3.1 ppm.
- Pyrrolidine Ring Protons: A series of multiplets would be observed in the range of 2.0-3.8 ppm. The proton at the C3 position, adjacent to the sulfonyl group, is expected to be shifted downfield.

Representative ¹³C NMR Data (Predicted):

- CH₃-SO₂: A signal is anticipated around 40-45 ppm.
- Pyrrolidine Ring Carbons: Signals for the pyrrolidine carbons would typically appear in the range of 25-65 ppm. The C3 carbon, directly attached to the sulfonyl group, will be the most downfield of the ring carbons.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical tool for assessing the purity of **3-(methylsulfonyl)pyrrolidine** and for separating its enantiomers.

General Purity Analysis (Reversed-Phase HPLC):

- Column: A C18 stationary phase is commonly used.

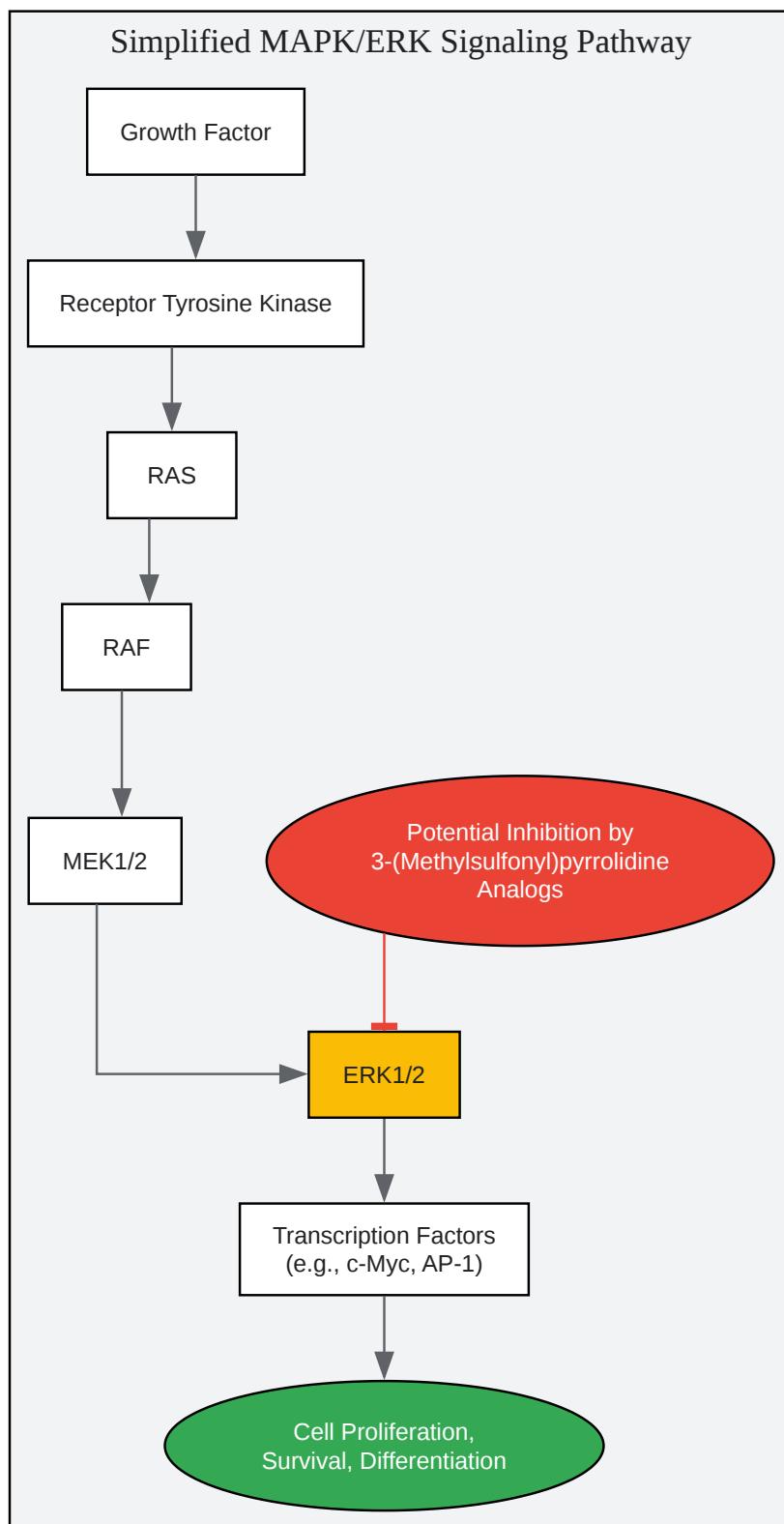
- Mobile Phase: A gradient of acetonitrile in water with an additive like formic acid or trifluoroacetic acid is a typical mobile phase for the analysis of small amines.
- Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry (LC-MS) can be employed.

Chiral Separation (Chiral HPLC):

- Column: A chiral stationary phase, such as one based on derivatized cellulose or amylose, is required.
- Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a basic additive like diethylamine, is used for chiral separations. The exact mobile phase composition will need to be optimized for the specific chiral column.

Potential Biological Relevance and Signaling Pathway

While the specific biological targets of **3-(methylsulfonyl)pyrrolidine** are not extensively documented, structurally related compounds have shown significant biological activity. For instance, a 3-(S)-thiomethyl pyrrolidine analog has been identified as a potent and selective inhibitor of ERK1/2 kinases. The ERK pathway is a critical component of the MAPK/ERK signaling cascade, which is frequently dysregulated in various cancers.



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Caption: Inhibition of the MAPK/ERK pathway by analogous compounds.

This pathway highlights a potential area of investigation for **3-(methylsulfonyl)pyrrolidine** and its derivatives in the context of oncology drug discovery. Researchers can use this information as a starting point for designing experiments to evaluate the biological activity of this compound.

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